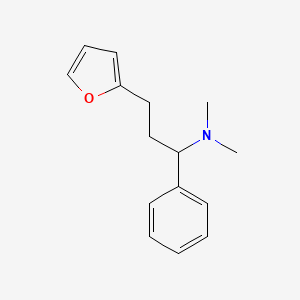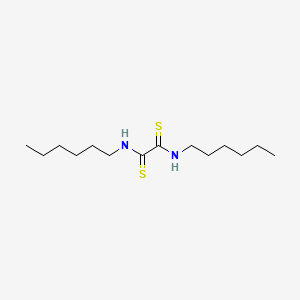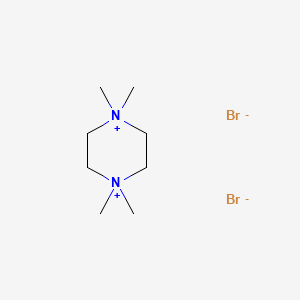
1,1,4,4-Tetramethylpiperazinediium dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4,4-Tetramethylpiperazinediium dibromide is a chemical compound with the molecular formula C8H20Br2N2 and a molecular weight of 304.07 g/mol . It is a piperazine derivative, characterized by the presence of two bromide ions and four methyl groups attached to the nitrogen atoms of the piperazine ring . This compound is often used in various chemical and biological research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,4,4-Tetramethylpiperazinediium dibromide can be synthesized through the reaction of tetramethylethylenediamine (TMEDA) with 1,2-dibromoethane . The reaction typically involves the use of solvents such as acetonitrile or methanol, and the product is recrystallized from these solvents to obtain pure crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and quality for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,1,4,4-Tetramethylpiperazinediium dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as hydroxide ions, amines, and thiols. Reaction conditions typically involve solvents like acetonitrile, methanol, or water, and may require heating or the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions may yield corresponding hydroxyl derivatives, while reactions with amines can produce amine-substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1,1,4,4-Tetramethylpiperazinediium dibromide has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,1,4,4-Tetramethylpiperazinediium dibromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,1,4,4-Tetrabutylpiperazinediium dibromide: Similar in structure but with butyl groups instead of methyl groups.
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydro-naphthalene-2,3-diol: Another piperazine derivative with additional functional groups.
Uniqueness
1,1,4,4-Tetramethylpiperazinediium dibromide is unique due to its specific combination of methyl groups and bromide ions, which confer distinct chemical and physical properties. These properties make it particularly useful in certain research and industrial applications where other piperazine derivatives may not be as effective .
Propiedades
Número CAS |
24996-75-6 |
|---|---|
Fórmula molecular |
C8H20Br2N2 |
Peso molecular |
304.07 g/mol |
Nombre IUPAC |
1,1,4,4-tetramethylpiperazine-1,4-diium;dibromide |
InChI |
InChI=1S/C8H20N2.2BrH/c1-9(2)5-7-10(3,4)8-6-9;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
XKAZRXYARZPHMX-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1(CC[N+](CC1)(C)C)C.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


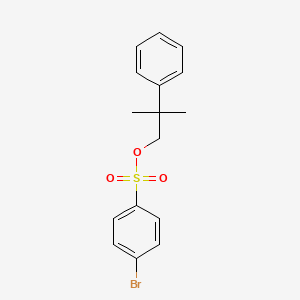

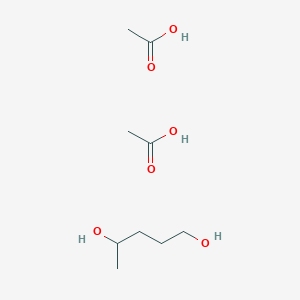
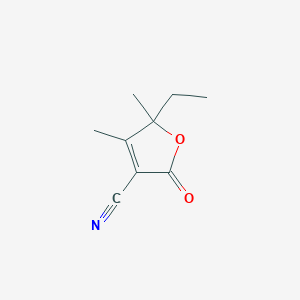
![N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B14688375.png)

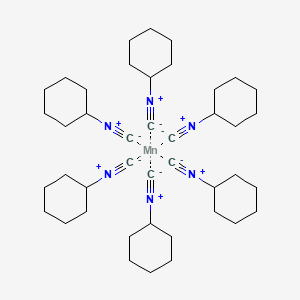
![4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine](/img/structure/B14688388.png)

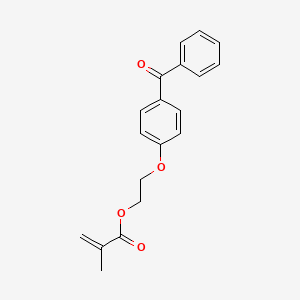
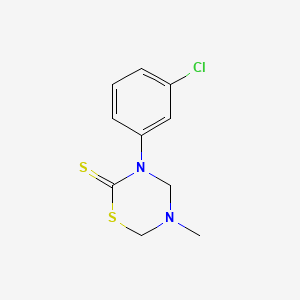
![2-[(2-Butylphenoxy)methyl]oxirane](/img/structure/B14688415.png)
